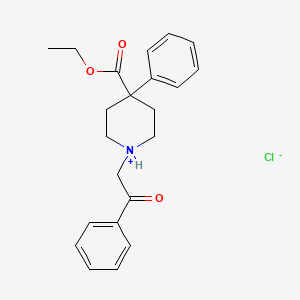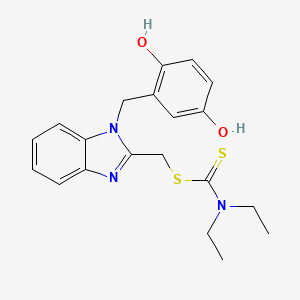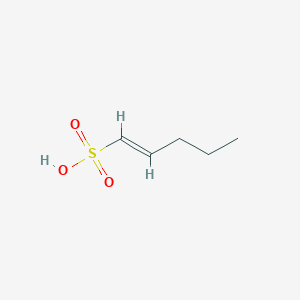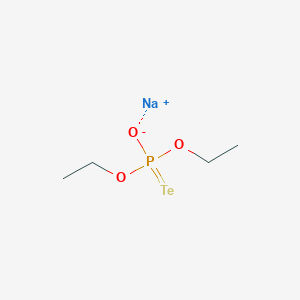![molecular formula C16H10N4O4 B13777818 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is a chemical compound characterized by the presence of two nitropyridine groups attached to a central phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene typically involves the reaction of 1,4-dibromobenzene with 2-nitropyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Coupling Reactions: The phenylene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1,4-bis-[5’-aminopyridin-2’-yl]phenylene, while coupling reactions can produce various substituted phenylene derivatives.
Applications De Recherche Scientifique
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The phenylene ring provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis-[5’-Aminopyridin-2’-yl]phenylene: Similar structure but with amino groups instead of nitro groups.
1,4-bis-[5’-Methoxypyridin-2’-yl]phenylene: Contains methoxy groups, offering different reactivity and properties.
1,4-bis-[5’-Chloropyridin-2’-yl]phenylene: Chlorine substituents provide unique chemical behavior.
Uniqueness
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is unique due to its nitro groups, which impart distinct electronic properties and reactivity. This makes it valuable for specific applications in materials science and organic synthesis, where the nitro groups can be selectively modified to achieve desired properties.
Propriétés
Formule moléculaire |
C16H10N4O4 |
|---|---|
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
5-nitro-2-[4-(5-nitropyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)13-5-7-15(17-9-13)11-1-2-12(4-3-11)16-8-6-14(10-18-16)20(23)24/h1-10H |
Clé InChI |
HQYDZBUWGSFCMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)



